molecular formula C34H32Cl3N3O4S B12320750 4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

Cat. No.: B12320750
M. Wt: 685.1 g/mol
InChI Key: XCTYXPINJTUUQN-UHFFFAOYSA-N
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Description

4-Methylphenyl2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside is a useful research compound. Its molecular formula is C34H32Cl3N3O4S and its molecular weight is 685.1 g/mol. The purity is usually 95%.
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Biological Activity

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside is a complex glycoside with potential applications in biochemistry and medicinal chemistry. Its structural features suggest it may interact with biological systems in unique ways, particularly in targeting specific receptors or pathways. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant case studies highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside involves several steps, typically including the protection of hydroxyl groups and the introduction of the azido group through azidation reactions. The compound's structure features a thiogalactopyranoside backbone modified with azido and chlorobenzyl groups, which are crucial for its biological interactions.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC18H21ClN3O7S
Molecular Weight423.88 g/mol
Functional GroupsAzido (-N3), Thiol (-S), Chlorobenzyl
Stereochemistryβ-D-thiogalactopyranoside

Biological Activity

The biological activity of this compound has been explored in various studies. Its azido group allows for click chemistry applications, enabling targeted delivery systems in drug development. The thiogalactopyranoside structure is known to interact with carbohydrate-binding proteins, which may enhance its utility as a therapeutic agent.

Antimicrobial Properties

Recent research has indicated that compounds similar to 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-β-D-thiogalactopyranoside exhibit significant antimicrobial activity. For instance, studies on related thioglycosides have shown effectiveness against bacterial strains such as Klebsiella pneumoniae and Escherichia coli . These findings suggest that this compound may possess similar properties.

Case Studies

  • Targeting Bacterial Infections : A study demonstrated that azido-containing glycosides can be used to inhibit bacterial quorum sensing mechanisms. This is particularly relevant in developing new antibiotics that target bacterial communication pathways rather than directly killing bacteria .
  • Cancer Research : The compound's ability to modify cell signaling pathways through glycosylation has implications for cancer therapy. Research indicates that glycosides can alter the behavior of cancer cells by affecting their adhesion and migration properties .
  • Drug Delivery Systems : The incorporation of the azido group allows for bioorthogonal reactions, making this compound suitable for use in targeted drug delivery systems where precise localization of therapeutic agents is crucial .

Properties

IUPAC Name

5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTYXPINJTUUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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